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molecular formula C10H11NO4 B8357603 5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylic acid

5,6,7,8-Tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylic acid

Cat. No. B8357603
M. Wt: 209.20 g/mol
InChI Key: HGIUOYQMHJEZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410534

Procedure details

A solution of 8.6 g. of dimethyl 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylate in 100 ml. of methanol is treated with a solution of 9.0 g. of potassium hydroxide in 100 ml. of water, and the reaction mixture is refluxed for 24 hours. The cooled solution is evaporated to dryness at a temperature of 30° C. and the residue is dissolved in the minimum amount of saturated sodium chloride solution. The resultant solution is acidified with concentrated hydrochloric acid and the precipitated solid is collected by filtration, washed with water and dried in vacuo. The mother liquor is extracted with ethyl acetate 3 times and the combined extracts are dried over magnesium sulfate and evaporated to dryness under reduced pressure and recrystallization of the combined residues from methanol yields 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylic acid (VIII, R=H, n=1), m.p. 236°-237° C.
Name
dimethyl 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:14]([O:16]C)=[O:15])[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH2:7][CH:6]([C:10]([O:12]C)=[O:11])[C:5]=12.CO.[OH-].[K+]>O>[C:1]1([C:14]([OH:16])=[O:15])[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH2:7][CH:6]([C:10]([OH:12])=[O:11])[C:5]=12 |f:2.3|

Inputs

Step One
Name
dimethyl 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-1,8-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C=CN2C1C(CCC2)C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled solution is evaporated to dryness at a temperature of 30° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in the minimum amount of saturated sodium chloride solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mother liquor is extracted with ethyl acetate 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure and recrystallization of the combined residues from methanol

Outcomes

Product
Name
Type
product
Smiles
C=1(C=CN2C1C(CCC2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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